Tofacitinib - 477600-75-2

Tofacitinib

Catalog Number: EVT-287424
CAS Number: 477600-75-2
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofacitinib is a small molecule Janus kinase (JAK) inhibitor . It is classified as a targeted synthetic disease-modifying antirheumatic drug (DMARD) . In scientific research, Tofacitinib serves as a valuable tool for studying the role of JAK-STAT signaling pathways in various biological processes and disease models. It helps researchers investigate the potential of JAK inhibition as a therapeutic strategy for a range of inflammatory and immune-mediated diseases.

Mechanism of Action

Tofacitinib selectively inhibits JAK1 and JAK3, with less functional selectivity for JAK2 . JAKs are intracellular tyrosine kinases that play a critical role in signal transduction downstream of cytokine receptors. By inhibiting JAKs, Tofacitinib disrupts the signaling cascade that leads to the activation of STAT (Signal Transducer and Activator of Transcription) proteins. These STAT proteins regulate gene expression, influencing various cellular functions such as proliferation, differentiation, and immune responses.

Tofacitinib's capacity to modulate immune responses is multifaceted. It suppresses the production of pro-inflammatory cytokines like interferon (IFN)-γ, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . Moreover, it can influence the balance of T helper (Th) cell subsets, promoting a shift away from the pro-inflammatory Th1 phenotype, although its effects on Th17 cells are less consistent .

Applications

a) Rheumatoid Arthritis (RA):

  • Tofacitinib's efficacy in inhibiting structural damage progression in RA has been extensively studied, demonstrating its potential to slow down joint destruction .
  • Researchers are exploring the impact of Tofacitinib on residual pain in RA patients who have achieved clinical remission, investigating its role in addressing pain beyond inflammation .

b) Psoriatic Arthritis (PsA):

  • Tofacitinib's effects on dactylitis, a hallmark symptom of PsA, are being investigated, particularly its ability to improve swelling and pain in individual digits .

c) Juvenile Idiopathic Arthritis (JIA):

  • Research is focused on understanding the impact of Tofacitinib treatment on growth in children with JIA, assessing its long-term effects on height and growth velocity .

d) Psoriasis (PsO):

  • Tofacitinib's ability to repress JAK-STAT signaling in keratinocytes, the main cell type in the epidermis, has been demonstrated in in vitro studies, suggesting its potential for directly targeting skin inflammation in PsO .
  • Researchers are analyzing the association between baseline cardiovascular risk and the incidence of malignancies in patients with PsO receiving Tofacitinib .

e) Ulcerative Colitis (UC):

  • Research is ongoing to assess the effectiveness of Tofacitinib in preventing colectomy (surgical removal of the colon) in patients with moderate-to-severe UC who have not responded to anti-TNF-α agents .
  • Scientists are investigating the efficacy of Tofacitinib in patients with extraintestinal manifestations (EIMs) associated with UC, evaluating its impact on symptoms like peripheral arthritis .

f) Corneal Allograft Rejection (CGR):

  • Studies in animal models have shown that topical administration of Tofacitinib can suppress M1 macrophage polarization, a key driver of CGR, and prolong corneal graft survival .

g) General Immunological Research:

  • Tofacitinib is used in in vitro studies to investigate the role of JAK-STAT signaling in various immune cells, including T cells, B cells, and macrophages .
  • Its effects on autophagy, a cellular process involved in degrading and recycling cellular components, are being studied, particularly its potential to modulate autophagy in synoviocytes (cells lining the joints) from RA patients .

Adalimumab

Compound Description: [, , , , , , , ] Adalimumab is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α). It is commonly used as a biologic disease-modifying antirheumatic drug (bDMARD) for treating various inflammatory diseases, including rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Adalimumab binds to TNF-α, preventing its interaction with TNF receptors and thereby inhibiting the inflammatory cascade.

Cobicistat

Compound Description: Cobicistat is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. It is commonly used as a pharmacokinetic booster, increasing the plasma concentrations of co-administered drugs that are metabolized by CYP3A4. This allows for lower doses of the co-administered drug, potentially reducing side effects and improving adherence.

Baricitinib

Compound Description: Baricitinib is another small molecule JAK inhibitor approved for the treatment of RA. It selectively inhibits JAK1 and JAK2, blocking signaling pathways involved in inflammation.

Relevance: Baricitinib shares a similar mechanism of action with Tofacitinib as both are JAK inhibitors. They are both small molecule drugs that interfere with intracellular signaling pathways involved in inflammation. Comparing the cost-effectiveness and treatment outcomes of Baricitinib with Tofacitinib provides valuable information on their relative benefits and risks.

5-Aminosalicylate (5-ASA)

Compound Description: 5-Aminosalicylate (5-ASA) is a class of anti-inflammatory drugs used primarily to treat inflammatory bowel diseases (IBD), including ulcerative colitis (UC). While the precise mechanism of action is not fully understood, it is thought to exert its anti-inflammatory effects locally in the gut by inhibiting prostaglandin synthesis and leukotriene production.

Etanercept

Compound Description: [, ] Etanercept is a fusion protein that acts as a TNF-α inhibitor. It is used as a bDMARD for treating inflammatory diseases like RA, PsA, and ankylosing spondylitis. Etanercept binds to TNF-α, preventing its interaction with TNF receptors and thereby reducing inflammation.

Infliximab

Compound Description: [, ] Infliximab is a chimeric monoclonal antibody that binds to TNF-α, inhibiting its pro-inflammatory effects. It is a bDMARD used for treating inflammatory conditions like RA, PsA, Crohn's disease, and UC.

Methotrexate

Compound Description: [, , , , , , , , ] Methotrexate is a traditional disease-modifying antirheumatic drug (DMARD) commonly used as a first-line treatment for RA. It works by inhibiting dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation, thereby suppressing the immune response.

Rituximab

Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, reducing their role in the inflammatory process. Rituximab is used as a bDMARD for treating inflammatory conditions like RA and certain types of lymphoma.

Tocilizumab

Compound Description: Tocilizumab is a humanized monoclonal antibody that targets the interleukin-6 (IL-6) receptor. It blocks the binding of IL-6, a pro-inflammatory cytokine, to its receptor, thereby reducing inflammation. Tocilizumab is used as a bDMARD for treating inflammatory conditions like RA and juvenile idiopathic arthritis.

Ustekinumab

Compound Description: Ustekinumab is a fully human monoclonal antibody that targets the p40 subunit of interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines play a crucial role in the inflammatory process in psoriasis, PsA, and Crohn's disease. Ustekinumab is used as a bDMARD for treating these conditions.

Properties

CAS Number

477600-75-2

Product Name

Tofacitinib

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Solubility

In water, 155.1 mg/L at 25 °C (est)

Synonyms

CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.